molecular formula C10H6ClN3O B11780724 4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine

4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine

Cat. No.: B11780724
M. Wt: 219.63 g/mol
InChI Key: YGCYJJRLDINGHE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-furylhydrazine with 4-chloropyrazole-5-carboxylic acid in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine is unique due to its specific structural features, such as the fused furan and pyrazolo[1,5-a]pyrazine rings, and the presence of a chlorine atom at the 4th position. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C10H6ClN3O

Molecular Weight

219.63 g/mol

IUPAC Name

4-chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C10H6ClN3O/c11-10-8-6-7(9-2-1-5-15-9)13-14(8)4-3-12-10/h1-6H

InChI Key

YGCYJJRLDINGHE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN3C=CN=C(C3=C2)Cl

Origin of Product

United States

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